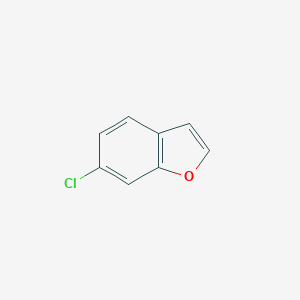
6-Cloro-benzofurano
Descripción general
Descripción
6-Chlorobenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Aplicaciones Científicas De Investigación
6-Chlorobenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing into its potential as an anticancer agent, with some derivatives showing promising results in inhibiting cancer cell growth.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
6-Chlorobenzofuran, a derivative of benzofuran, is known to have a wide range of biological and pharmacological applications Benzofuran derivatives have been found to exhibit antimicrobial properties , and some benzofuran derivatives have shown potential as uPA inhibitors .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that leads to their antimicrobial activity . For instance, it is essential for benzofuran to contain halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 to exhibit antibacterial activity .
Biochemical Pathways
Benzofuran derivatives are known to modulate a wide range of biological pathways, achieving selective anticancer activity with few side effects .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Análisis Bioquímico
Biochemical Properties
6-Chlorobenzofuran, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules It has been suggested that the hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity .
Cellular Effects
Benzofuran derivatives, including 6-Chlorobenzofuran, have been shown to have potential anticancer activity . For example, a benzofuran-oxadiazole hybrid was reported as a potent anticancer derivative, with significant effects on cell viability
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzofuran typically involves the chlorination of benzofuran. One common method is the reaction of benzofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth position.
Industrial Production Methods: Industrial production of 6-Chlorobenzofuran may involve large-scale chlorination processes using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chlorobenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzofuran-6-carboxylic acids.
Reduction: Reduction reactions can convert it to 6-chlorobenzofuran-2-ol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products:
Oxidation: Benzofuran-6-carboxylic acids.
Reduction: 6-Chlorobenzofuran-2-ol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
6-Chlorobenzofuran can be compared with other chlorinated benzofurans and benzofuran derivatives:
5-Chlorobenzofuran: Similar structure but with the chlorine atom at the fifth position, which may result in different chemical and biological properties.
7-Chlorobenzofuran: Chlorine atom at the seventh position, also leading to variations in reactivity and applications.
Benzofuran: The parent compound without any chlorine substitution, used as a reference for understanding the effects of chlorination.
Propiedades
IUPAC Name |
6-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBDOWJPNZYBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591226 | |
| Record name | 6-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151619-12-4 | |
| Record name | 6-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-chlorobenzofuran in organic synthesis?
A: 6-chlorobenzofuran serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules like furoventalene. [] Its reactivity with organometallic reagents, such as Grignard reagents, allows for the formation of new carbon-carbon bonds, a fundamental process in organic chemistry. [] In the synthesis of furoventalene, 6-chlorobenzofuran reacts with 4-methyl-3-penten-1-ylmagnesium bromide in the presence of a nickel catalyst to yield the desired product. [] This reaction highlights the utility of 6-chlorobenzofuran in constructing natural products and other biologically relevant molecules.
Q2: Are there other synthetic routes to furoventalene besides utilizing 6-chlorobenzofuran?
A: While the provided research highlights a specific synthesis utilizing 6-chlorobenzofuran, [] exploring alternative synthetic routes to complex natural products like furoventalene is common in organic chemistry. Factors such as reaction yield, cost-effectiveness, and the number of synthetic steps can influence the choice of synthetic strategy. Further research may reveal alternative pathways to furoventalene, potentially employing different starting materials or reaction conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
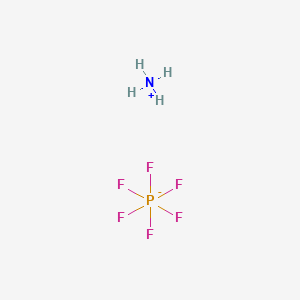
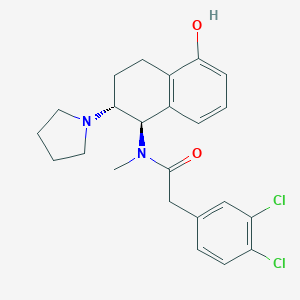
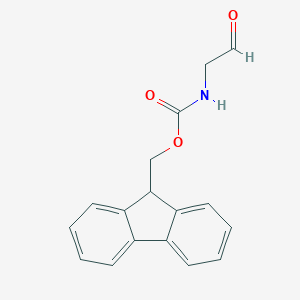

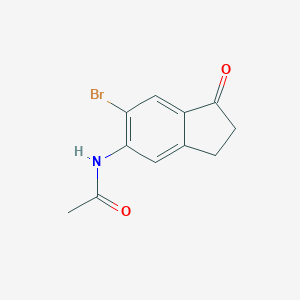
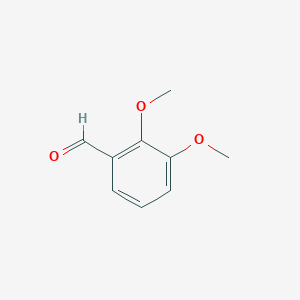
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)
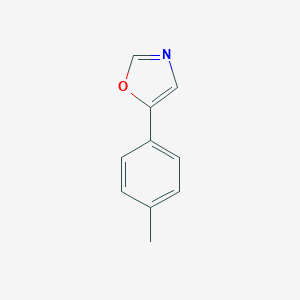

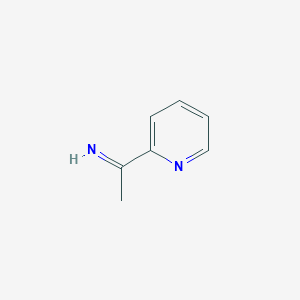


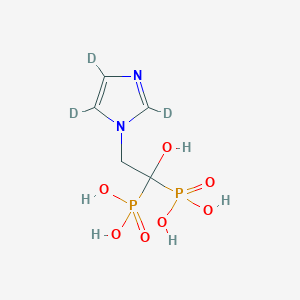
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
